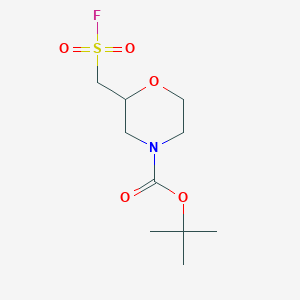
Tert-butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 1955532-06-5 . It has a molecular weight of 283.32 and its IUPAC name is tert-butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point of 135-137 degrees Celsius . and is shipped with an ice pack .Scientific Research Applications
Synthesis and Catalysis
Research on compounds similar to "Tert-butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate" emphasizes their role in synthetic chemistry, particularly in the development of novel synthetic methods. For example, the use of tert-butyl esters and N,N-disubstituted amides in α-amidoalkylation reactions showcases the utility of tert-butyl groups in organic synthesis, allowing for the creation of complex molecular structures from simpler precursors (Dobrev, Benin, & Nechev, 1992). Similarly, the study on 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone highlights its use as a versatile fluoromethylidene synthon for the synthesis of monofluoroalkenes, demonstrating the compound's potential in fluorine chemistry (Zhu, Ni, Zhao, & Hu, 2010).
Medicinal Chemistry
In the realm of medicinal chemistry, compounds with tert-butyl and morpholine groups serve as critical intermediates. For instance, the large-scale preparation of chiral building blocks for renin inhibitors employs racemic ethyl 2-benzyl-3-(tert-butylsulfonyl)propionate, showcasing the importance of such structures in developing pharmaceutical agents (Doswald et al., 1994).
Material Science
In material science, the exploration of tert-butyl and morpholine derivatives has led to the discovery of novel materials with unique properties. For example, the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability indicates the compound's utility in material synthesis and modification (Umemoto, Singh, Xu, & Saito, 2010).
Environmental Chemistry
Research into similar compounds also touches on environmental chemistry, where the hydrolysis of organophosphorus pesticides like terbufos, involving tert-butyl groups, is studied to understand degradation pathways and environmental impacts (Hong, Win, & Pehkonen, 1998).
Safety and Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
tert-butyl 2-(fluorosulfonylmethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMSILWBYYTXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

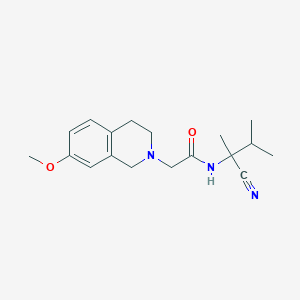

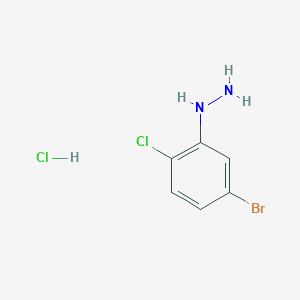
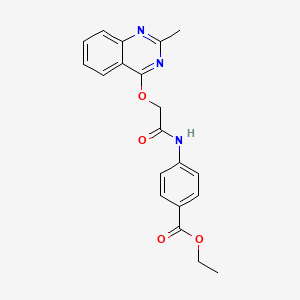
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2706944.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)


![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)
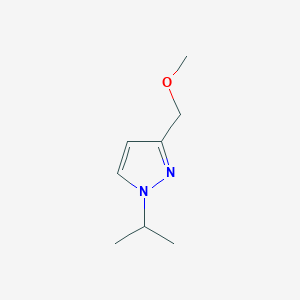

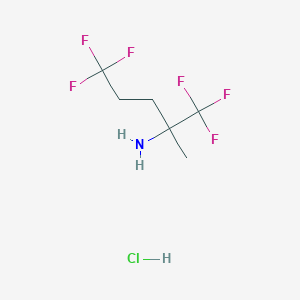
![[2-({4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2706956.png)
